

# Nispomeben: A Novel, Non-Opioid Approach to Pain Management Through Lyn Kinase Inhibition

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## Compound of Interest

Compound Name: Nispomeben

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## Abstract

**Nispomeben** (formerly NRD.E1) is a clinical-stage, orally active, non-opioid small molecule analgesic with a novel mechanism of action, currently under development for the treatment of painful diabetic peripheral neuropathy (DPN). Unlike conventional analgesics, **Nispomeben** does not interact with opioid, serotonin, GABA, NMDA, or cannabinoid receptors, nor does it affect sodium or calcium channels.[1] Its therapeutic potential stems from the inhibition of Lyn kinase phosphorylation, a Src family kinase implicated in the pathogenesis of neuropathic pain. [2] This technical guide provides a comprehensive overview of the preclinical and clinical development of **Nispomeben**, detailing its mechanism of action, summarizing key experimental data, and outlining the protocols of pivotal studies.

## Introduction: The Unmet Need in Neuropathic Pain

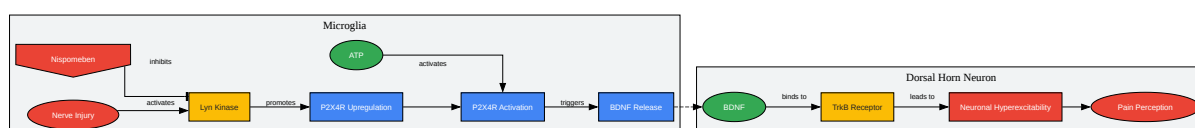
Chronic neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, represents a significant unmet medical need. Current therapeutic options, including opioids, anticonvulsants, and antidepressants, are often associated with limited efficacy, dose-limiting side effects, and, in the case of opioids, a high potential for abuse and addiction.[3] **Nispomeben's** unique mechanism of action offers a promising alternative for patients suffering from conditions like painful DPN.[4]

## Mechanism of Action: Targeting Lyn Kinase in Microglia

**Nispomeben**'s analgesic effect is attributed to its modulation of Lyn kinase, a non-receptor tyrosine kinase predominantly expressed in spinal microglia.[5] In neuropathic pain states, peripheral nerve injury triggers the activation of microglia in the spinal cord. This activation leads to an upregulation of the P2X4 receptor (P2X4R), a key player in pain signaling.[6][7] The upregulation of P2X4R is dependent on Lyn kinase activity.[5]

Upon activation by extracellular ATP, P2X4R on microglia initiates a downstream signaling cascade that results in the release of brain-derived neurotrophic factor (BDNF).[7] BDNF then acts on TrkB receptors on dorsal horn neurons, leading to a disruption of the chloride ion gradient and subsequent neuronal hyperexcitability, which manifests as pain.[5] By inhibiting Lyn kinase phosphorylation, **Nispomeben** is hypothesized to prevent the upregulation of P2X4R in activated microglia, thereby interrupting this pathological signaling cascade and reducing pain.[8]

## Signaling Pathway of Lyn Kinase-Mediated Pain



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Caption: Proposed mechanism of **Nispomeben** in neuropathic pain.

## Preclinical Development

**Nispomeben** has demonstrated efficacy in multiple preclinical models of neuropathic pain, including the Streptozotocin (STZ)-induced diabetic neuropathy model and the Chung model of spinal nerve ligation.<sup>[4]</sup> While specific quantitative data from these studies have not been published, the consistent anti-nociceptive effects observed supported the progression of **Nispomeben** into clinical trials.<sup>[3][4]</sup>

## Experimental Protocols

This model mimics the painful peripheral neuropathy observed in type 1 diabetes.

- **Induction:** Male Sprague-Dawley rats are administered a single intraperitoneal (IP) injection of STZ (typically 50-65 mg/kg) dissolved in citrate buffer. Control animals receive citrate buffer alone.
- **Confirmation of Diabetes:** Hyperglycemia is confirmed by measuring blood glucose levels from tail vein samples, usually starting 24-72 hours post-injection and monitored weekly. Animals with blood glucose levels consistently above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.<sup>[9]</sup>
- **Assessment of Neuropathic Pain:** The development of mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined. A significant decrease in the paw withdrawal threshold in STZ-treated rats compared to control rats indicates the presence of neuropathic pain.<sup>[9]</sup>
- **Drug Administration:** **Nispomeben** or vehicle is typically administered orally (p.o.) once daily.
- **Efficacy Evaluation:** Paw withdrawal thresholds are measured at various time points after drug administration to evaluate the analgesic effect of **Nispomeben**.

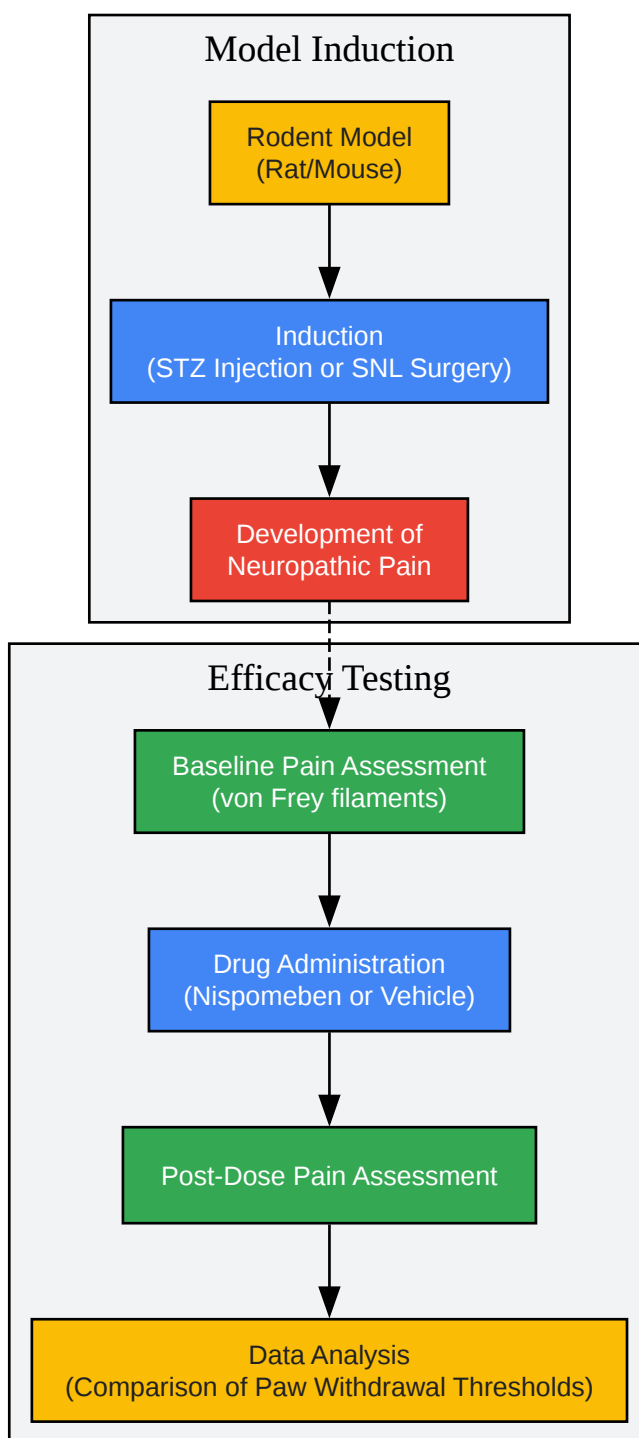
This model is a widely used surgical model of neuropathic pain.

- **Surgical Procedure:** Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk suture.
- **Assessment of Neuropathic Pain:** Mechanical allodynia is assessed using von Frey filaments on the ipsilateral (operated) hind paw. A significant and sustained decrease in the paw

withdrawal threshold compared to the contralateral paw and sham-operated animals indicates the successful induction of neuropathic pain.[8]

- Drug Administration: **Nispomeben** or vehicle is administered orally.
- Efficacy Evaluation: The reversal of mechanical allodynia is assessed by measuring paw withdrawal thresholds at different time points post-dosing.

## Experimental Workflow for Preclinical Pain Models



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Caption: General workflow for preclinical evaluation of **Nispomeben**.

## Clinical Development

The clinical development program for **Nispomeben** includes Phase 1 studies in healthy volunteers and Phase 2 studies in patients with painful DPN.

## Phase 1 Studies

Three Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of **Nispomeben** in healthy subjects.<sup>[1]</sup> These included a single-ascending-dose study, a multiple-dose study, and a food-effect study.<sup>[1]</sup>

- Single-Ascending-Dose (SAD) Study: Healthy male subjects received single oral doses of **Nispomeben** ranging from 300 mg to 1200 mg or placebo.<sup>[1]</sup>
- Multiple-Dose Study: Healthy male subjects received 300 mg of **Nispomeben** once daily for five consecutive days or placebo.<sup>[1]</sup>
- Food-Effect Study: Healthy male and female subjects received a single 40 mg dose of **Nispomeben** under fed and fasted conditions in a crossover design.<sup>[1]</sup>

**Nispomeben** demonstrated rapid oral absorption and fast elimination, primarily through glucuronidation.<sup>[1]</sup> The pharmacokinetic profile supports once-daily dosing.<sup>[1]</sup>

Parameter	Single Dose (300-1200 mg)	Multiple Dose (300 mg/day)	Food Effect (40 mg)
Absorption	Dose-dependent	No relevant accumulation	Increased exposure with food
Elimination	Rapid	Fast	-
Metabolism	Mainly via glucuronidation	-	-

Source: Tiecke E., et al., 2022<sup>[1]</sup>

## Phase 2a Proof-of-Concept Study

A randomized, double-blind, placebo-controlled, dose-finding study was conducted to evaluate the efficacy and safety of **Nispomeben** in patients with moderate to severe painful DPN.<sup>[3]</sup>

- Study Design: 88 patients were randomized to receive **Nispomeben** at doses of 10 mg, 40 mg, or 150 mg per day, or placebo, for a 3-week treatment period.[3]
- Primary Endpoint: The primary efficacy endpoint was the change in the weekly mean of the daily average pain intensity score from the single-blind placebo run-in week to week 3, as measured by the 11-point Numerical Rating Scale (NRS).[3]
- Secondary Endpoints: Included responder rates (percentage of patients with  $\geq 30\%$  and  $\geq 50\%$  pain reduction), sleep interference, and scores on the Short-form McGill Pain Questionnaire.[3]

**Nispomeben** demonstrated a clinically relevant, dose-related reduction in pain.[3]

Dose	Placebo-Corrected Change in NRS	95% Confidence Interval	p-value
40 mg/day	-0.82	(-1.58, -0.07)	0.034
150 mg/day	-0.66	(-1.35, 0.03)	0.061

Source: Tiecke E., et al., 2022[3]

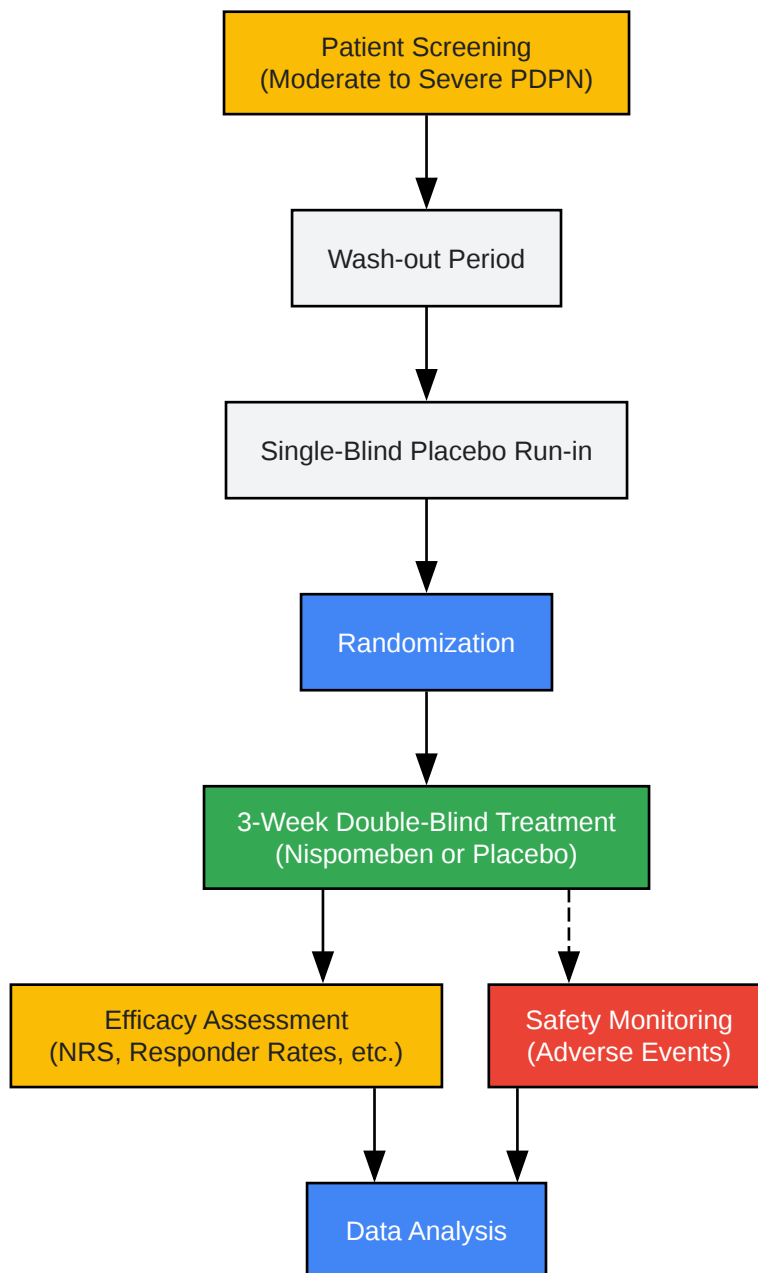
A post-hoc analysis comparing the change from the wash-out baseline to week 3 also showed significant pain reduction.[3]

Dose	Placebo-Corrected Change in NRS (Post-hoc)	95% Confidence Interval
40 mg/day	-1.46	(-2.66, -0.26)
150 mg/day	-1.20	(-2.29, -0.10)

Source: Tiecke E., et al., 2022[3]

**Nispomeben** was well-tolerated at all doses tested. The most frequently reported adverse event was headache. No serious, severe, or dose-related adverse events were reported, and there were no signs of abuse potential or withdrawal symptoms.[3]

## Phase 2 Clinical Trial Workflow



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Caption: Workflow of the Phase 2a proof-of-concept study.

## Conclusion and Future Directions

**Nispomeben** represents a promising advancement in the field of pain management. Its novel mechanism of action, targeting Lyn kinase to modulate neuroinflammation in the spinal cord,



offers a distinct advantage over existing therapies. The positive results from the Phase 2a study, demonstrating both clinically meaningful pain reduction and a favorable safety profile, underscore its potential as a non-opioid treatment for painful diabetic peripheral neuropathy.[3] A Phase 2b clinical trial is currently ongoing to further evaluate the efficacy and safety of **Nispomeben**. The successful development of **Nispomeben** could provide a much-needed, safe, and effective treatment option for patients suffering from chronic neuropathic pain.

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